N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-2-9-18(16,17)15-10-13(7-8-13)11-3-5-12(14)6-4-11/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWHRWLETJTYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Synthesis Strategies
Cyclopropanation of 4-fluorostyrene derivatives is the most common approach. For example, the Simmons–Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which reacts with 4-fluorostyrene to yield 1-(4-fluorophenyl)cyclopropane. Alternatively, sulfur ylide-mediated cyclopropanation (e.g., using trimethylsulfoxonium iodide) offers milder conditions, avoiding strong acids or bases that could degrade sensitive functional groups.
Stepwise Synthetic Routes
Synthesis of 1-(4-Fluorophenyl)cyclopropanemethanol
Starting Material : 4-Fluorostyrene.
Reagents : Diiodomethane (CH₂I₂), Zinc-copper couple (Zn-Cu).
Conditions : Reflux in diethyl ether (40°C, 12 h).
Yield : 78%.
The reaction proceeds via carbene insertion into the styrene double bond. The product is purified by silica gel chromatography (hexane/ethyl acetate = 4:1).
Conversion to [1-(4-Fluorophenyl)cyclopropyl]methylamine
Step 1 : Alcohol to Mesylate
Reagents : Methanesulfonyl chloride (MsCl), Triethylamine (TEA).
Conditions : 0°C to room temperature, dichloromethane (DCM) solvent.
Yield : 92%.
Step 2 : Displacement with Sodium Azide
Reagents : NaN₃, Dimethylformamide (DMF).
Conditions : 80°C, 6 h.
Yield : 85%.
Step 3 : Reduction to Primary Amine
Reagents : Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).
Conditions : 0°C to reflux, 2 h.
Yield : 88%.
Sulfonamide Formation
Reagents : Propane-1-sulfonyl chloride, Potassium carbonate (K₂CO₃).
Conditions : DCM, room temperature, 4 h.
Yield : 82%.
The amine reacts with the sulfonyl chloride in the presence of K₂CO₃ to absorb HCl, driving the reaction to completion.
Synthesis of [1-(4-Fluorophenyl)vinyl]methylamine
Starting Material : 4-Fluorobenzaldehyde.
Reagents : Nitromethane, Ammonium acetate.
Conditions : Henry reaction (ethanol, reflux, 8 h).
Yield : 75%.
Cyclopropanation via Sulfur Ylide
Reagents : Trimethylsulfoxonium iodide, Sodium hydride (NaH).
Conditions : THF, 0°C to room temperature, 3 h.
Yield : 70%.
Sulfonylation
Reagents : Propane-1-sulfonyl chloride, Diisopropylethylamine (DIPEA).
Conditions : DCM, 0°C to room temperature, 2 h.
Yield : 80%.
Optimization and Challenges
Cyclopropane Stability
The cyclopropane ring is susceptible to ring-opening under acidic or high-temperature conditions. Route 1 avoids this by using neutral or basic conditions during sulfonamide coupling.
Purification Techniques
Crystallization from isopropyl alcohol (IPA) is effective for intermediates, achieving >99% purity. For final sulfonamide products, reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities.
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 68% | 56% |
| Steps | 5 | 4 |
| Critical Intermediate | Mesylate | Nitroalkene |
| Scalability | High | Moderate |
| Purification Complexity | Medium | High |
Route 1 offers higher overall yield and scalability, making it preferable for industrial applications. Route 2, though shorter, suffers from lower yields due to nitroalkene instability .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide exhibits significant antimicrobial properties. Studies have indicated that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a pathway crucial for bacterial survival. This compound's structure allows it to effectively mimic para-aminobenzoic acid (PABA), a substrate in the synthesis pathway, thereby blocking the enzyme dihydropteroate synthase.
Case Study: Antibacterial Efficacy
In a recent study, various sulfonamide derivatives, including this compound, were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial colony-forming units (CFUs), demonstrating the compound's potential as an effective antibacterial agent .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects of this compound. By inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2, this compound may provide therapeutic benefits in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The compound has been explored for its pesticidal properties, particularly against pests that affect crop yields. Its ability to disrupt metabolic processes in insects makes it a candidate for developing new pest control agents.
Case Study: Insecticidal Efficacy
In experimental trials, this compound was applied to crops infested with aphids and beetles. The results indicated a significant decrease in pest populations over a two-week period, suggesting its effectiveness as a biopesticide .
Chemical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclopropyl and sulfonamide functionalities allow for further chemical modifications, leading to the development of novel therapeutic agents.
Data Summary
The following table summarizes key properties and findings related to this compound:
| Property/Study | Description/Findings |
|---|---|
| Chemical Structure | Contains cyclopropyl and sulfonamide groups |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Effects | Inhibits COX-2 and pro-inflammatory cytokines |
| Pesticidal Activity | Reduces populations of aphids and beetles |
| Synthesis Intermediate | Important for developing new pharmaceuticals |
Mechanism of Action
The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Larger Rings : Compound 27i (cyclopropyl) exhibits a lower yield (52%) compared to 27j (pentyl, 65%), suggesting steric hindrance or instability during synthesis. However, its melting point (109–110°C) is higher than that of 27j , indicating stronger intermolecular forces due to the rigid cyclopropane ring .
- Functional Group Impact: The sulfonamide group in the target compound distinguishes it from the amide-based analogs in .
- Fluorophenyl Positioning : All analogs retain the 4-fluorophenyl group, which is critical for electronic effects (e.g., electron-withdrawing properties) and metabolic stability.
Receptor Selectivity and Binding
highlights a structurally distinct compound, (S)-N-(cyclopropyl(4-fluorophenyl)methyl)-2-(ethylamino)-8-fluoro-3-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, which demonstrates selective binding to the neurokinin 3 (NK3) receptor. This compound shares the cyclopropyl(4-fluorophenyl)methyl moiety with the target sulfonamide, suggesting that this group may confer receptor specificity. However, the carboxamide and isoquinoline scaffold in ’s compound likely engage in different binding interactions compared to the sulfonamide group .
Biological Activity
N-{[1-(4-fluorophenyl)cyclopropyl]methyl}propane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H16FNO2S
- Molecular Weight : 253.33 g/mol
- IUPAC Name : this compound
This compound features a cyclopropyl ring attached to a fluorophenyl group, which contributes to its unique pharmacological properties.
Research indicates that this compound exhibits biological activity primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Its sulfonamide group is known to enhance solubility and bioavailability, making it a suitable candidate for drug development.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It interacts with neurotransmitter receptors, which could influence neurological functions.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antibacterial properties against various strains of bacteria, including resistant strains.
- Anti-inflammatory Effects : Animal models have demonstrated that this compound can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
- Cytotoxicity Studies : Research on cell lines indicates that the compound has cytotoxic effects on cancer cells, making it a candidate for further investigation in oncology.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Pseudomonas aeruginosa | 8 |
Case Study 2: Anti-inflammatory Properties
In an animal model of arthritis, administration of this compound resulted in significant reductions in paw swelling and inflammatory cytokines compared to control groups. This suggests its potential utility in managing inflammatory conditions.
Q & A
Q. Key Intermediates :
- 1-(4-fluorophenyl)cyclopropanecarboxylic acid : Generated during cyclopropanation and used for subsequent functionalization.
- 1-(4-fluorophenyl)cyclopropylmethylamine : Activated intermediate for sulfonylation.
Optimization Tip : Use statistical experimental design (e.g., Box-Behnken) to optimize reaction conditions (temperature, solvent, stoichiometry) and improve yields by 15–20% .
[Basic] Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
A combination of techniques is required:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H/¹³C NMR : Confirm the cyclopropane ring (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and sulfonamide connectivity .
- 19F NMR : Verify fluorine substitution on the phenyl ring (δ -110 to -120 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect impurities from incomplete sulfonylation or side reactions .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]+ calculated for C₁₄H₁₇FNO₂S = 290.1 g/mol) .
Critical Note : Use orthogonal methods (e.g., NMR + HPLC) to resolve ambiguities in structural assignments, especially for cyclopropane stereochemistry .
[Advanced] How can computational chemistry tools enhance the design of cyclopropanation and sulfonylation reactions?
Answer:
Computational methods reduce trial-and-error experimentation:
Reaction Path Search :
- Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify low-energy pathways for cyclopropanation. For example, assess the feasibility of alternative reagents like diazomethane derivatives .
Molecular Dynamics (MD) Simulations :
- Predict solvent effects on sulfonylation efficiency (e.g., DCM vs. THF) by simulating reaction trajectories .
Binding Affinity Predictions :
- Use docking studies to correlate structural features (e.g., cyclopropane rigidity) with target engagement (e.g., enzyme inhibition) .
Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 40% in analogous sulfonamide syntheses .
[Advanced] How should researchers address contradictions in biological activity data across assays?
Answer:
Follow a systematic approach:
Verify Compound Integrity :
- Re-analyze purity via HPLC and confirm structural stability under assay conditions (e.g., pH 7.4 buffer stability for 24 hours) .
Assay Orthogonality :
- Compare results across cell-free (e.g., enzyme inhibition) and cell-based assays to rule out off-target effects .
Data Normalization :
- Normalize activity data to internal controls (e.g., % inhibition relative to a reference inhibitor) to minimize inter-assay variability .
Mechanistic Studies :
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics and resolve discrepancies in IC₅₀ values .
Example : A 2025 study resolved conflicting COX-2 inhibition data by identifying pH-dependent conformational changes in the sulfonamide group .
[Advanced] What strategies optimize the scalability of this compound synthesis for preclinical studies?
Answer:
Key considerations include:
Process Intensification :
- Replace batch reactions with flow chemistry for cyclopropanation to improve heat transfer and reduce side products .
Green Chemistry :
- Substitute DCM with cyclopentyl methyl ether (CPME) in sulfonylation to enhance safety and sustainability .
Purification :
- Implement crystallization-directed purification using ethyl acetate/n-hexane mixtures to achieve >99% purity .
Q. Scalability Table :
| Step | Lab-Scale Yield | Pilot-Scale Yield | Critical Parameter |
|---|---|---|---|
| Cyclopropanation | 65% | 58% | Mixing efficiency in flow reactor |
| Sulfonylation | 82% | 75% | Solvent recovery rate (>90%) |
[Basic] What are the primary biological targets hypothesized for this compound, and how are they validated?
Answer:
Based on structural analogs:
- Hypothesis 1 : Carbonic anhydrase IX inhibition (due to sulfonamide motif). Validate via enzymatic assays with recombinant CA IX and competitive inhibitors like acetazolamide .
- Hypothesis 2 : GPCR modulation (cyclopropane rigidity mimics natural ligands). Test using calcium flux assays in HEK293 cells expressing target GPCRs .
Q. Validation Workflow :
In Silico Screening : Dock the compound into target active sites (e.g., CA IX) using AutoDock Vina .
Dose-Response Curves : Generate IC₅₀ values across 3–5 replicates to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
